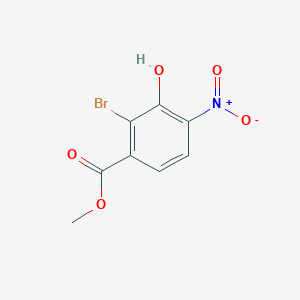
Methyl 2-bromo-3-hydroxy-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-hydroxy-4-nitrobenzoate: is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a nitro group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The next step involves the bromination of the nitro compound using bromine in the presence of a catalyst such as iron or aluminum bromide.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of methyl 2-bromo-3-hydroxy-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 2-bromo-3-hydroxy-4-nitrobenzoate can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 2-bromo-3-amino-4-nitrobenzoate.
Oxidation: Formation of methyl 2-bromo-3-oxo-4-nitrobenzoate.
Applications De Recherche Scientifique
Chemistry: Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the development of new drugs with antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-3-hydroxy-4-nitrobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
- Methyl 2-bromo-4-hydroxy-3-nitrobenzoate
- Methyl 3-hydroxy-4-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
Uniqueness: Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a nitro group on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H6BrNO5 |
|---|---|
Poids moléculaire |
276.04 g/mol |
Nom IUPAC |
methyl 2-bromo-3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-3-5(10(13)14)7(11)6(4)9/h2-3,11H,1H3 |
Clé InChI |
VQYKRJLMELZFOR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
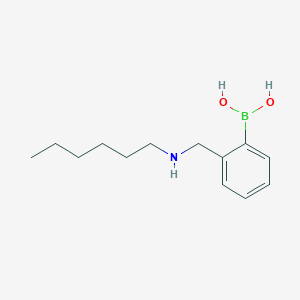
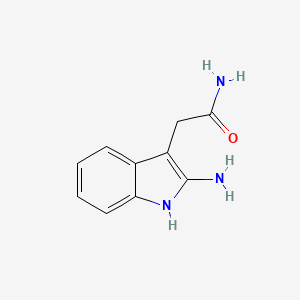
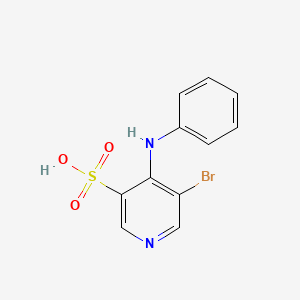
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
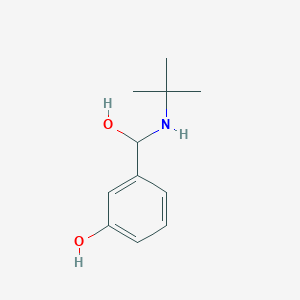



![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
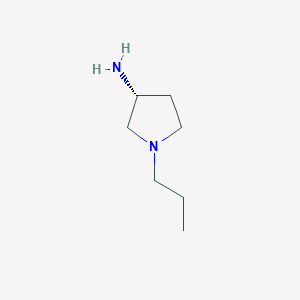
![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
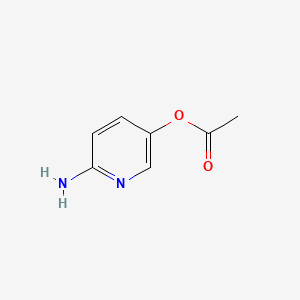
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)
